An In-depth Technical Guide to 1-Methylnicotinamide-d4 iodide
An In-depth Technical Guide to 1-Methylnicotinamide-d4 iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylnicotinamide-d4 iodide (MNA-d4 iodide) is the deuterated analogue of 1-methylnicotinamide (B1211872) (MNA), a primary metabolite of nicotinamide (B372718) (Vitamin B3). This isotopically labeled compound serves as a critical internal standard for the accurate quantification of MNA in biological matrices using mass spectrometry-based techniques. Such precise measurements are vital for understanding the pharmacokinetics of nicotinamide and the physiological and pathological roles of its metabolites. This guide provides a comprehensive overview of MNA-d4 iodide, including its chemical properties, a plausible synthesis route, and its application in bioanalytical methods. Furthermore, it delves into the biological significance of its non-deuterated counterpart, MNA, detailing its involvement in key signaling pathways and providing established experimental protocols to investigate its biological activities.
Introduction to 1-Methylnicotinamide-d4 iodide
1-Methylnicotinamide-d4 iodide is a stable, isotopically labeled version of 1-methylnicotinamide, where four hydrogen atoms have been replaced with deuterium. This substitution results in a molecule that is chemically identical to MNA but has a higher molecular weight. This key difference allows it to be distinguished from the endogenous, non-labeled MNA in mass spectrometry, making it an ideal internal standard for quantitative analysis in complex biological samples.[1] The use of such internal standards is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results.
The non-deuterated form, 1-methylnicotinamide (MNA), is an endogenous metabolite formed from nicotinamide through the action of the enzyme nicotinamide N-methyltransferase (NNMT).[2][3] For a long time, MNA was considered an inactive metabolite. However, recent research has unveiled its significant biological activities, including anti-thrombotic, anti-inflammatory, and vasoprotective effects.[4] These discoveries have spurred interest in the quantitative analysis of MNA in various physiological and pathological states.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 1-Methylnicotinamide-d4 iodide is presented in Table 1.
| Property | Value |
| Chemical Formula | C7H5D4IN2O |
| Molecular Weight | 268.11 g/mol |
| Appearance | Light yellow solid |
| SMILES | [2H]C1=C(C(N)=O)C([2H])=--INVALID-LINK--C([2H])=C1[2H].[I-] |
| InChI | InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i2D,3D,4D,5D; |
| CAS Number | Not available for d4 variant, 6456-44-6 (unlabeled) |
| Storage | Store at -20°C, protected from light |
Experimental Protocols
Synthesis of 1-Methylnicotinamide-d4 iodide
Step 1: Synthesis of Deuterated Methyl Iodide (Iodomethane-d3)
Deuterated methyl iodide (CD3I) can be synthesized by the reaction of deuterated methanol (B129727) (CD3OD) with iodine and red phosphorus.[5]
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Materials: Deuterated methanol (CD3OD), red phosphorus, iodine, diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place red phosphorus and diethyl ether.
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Slowly add a solution of iodine in diethyl ether to the flask with stirring.
-
After the iodine addition is complete, slowly add deuterated methanol from the dropping funnel.
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The mixture is then gently refluxed. The volatile deuterated methyl iodide is distilled off and collected.
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The collected product is washed with a sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by washing with water and drying over a suitable drying agent (e.g., anhydrous calcium chloride).
-
The final product can be purified by distillation.
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Step 2: Methylation of Nicotinamide with Deuterated Methyl Iodide
Nicotinamide can be N-methylated using the synthesized deuterated methyl iodide.[2]
-
Materials: Nicotinamide, deuterated methyl iodide (CD3I), suitable solvent (e.g., acetone (B3395972) or dimethylformamide).
-
Procedure:
-
Dissolve nicotinamide in the chosen solvent in a reaction vessel.
-
Add a stoichiometric excess of deuterated methyl iodide to the solution.
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The reaction mixture is stirred at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The resulting solid, 1-Methylnicotinamide-d3 iodide, can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether). To obtain the d4 variant, deuterated nicotinamide would be required as the starting material.
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Quantification of Nicotinamide and 1-Methylnicotinamide using LC-MS/MS with 1-Methylnicotinamide-d4 iodide as an Internal Standard
This protocol provides a general framework for the simultaneous determination of nicotinamide and MNA in human serum.[6][7]
-
Sample Preparation (Protein Precipitation):
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To 100 µL of serum sample in a microcentrifuge tube, add a known concentration of 1-Methylnicotinamide-d4 iodide as the internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
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Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
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LC System: A high-performance liquid chromatography (HPLC) system.
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Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
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Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
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Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
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MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
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MRM Transitions:
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Nicotinamide: e.g., m/z 123.1 → 80.1
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1-Methylnicotinamide: e.g., m/z 137.1 → 94.1
-
1-Methylnicotinamide-d4: e.g., m/z 141.1 → 98.1
-
-
-
Quantification:
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A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
The concentration of nicotinamide and MNA in the samples is determined from the calibration curve.
-
In Vivo Anti-Thrombotic Activity of 1-Methylnicotinamide
This protocol describes the assessment of the anti-thrombotic activity of MNA in a rat model of extracorporeal thrombus formation.
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Animal Model: Male Wistar rats.
-
Procedure:
-
Anesthetize the rats.
-
Cannulate the right carotid artery and the left jugular vein to create an extracorporeal circulation loop.
-
A cotton thread is placed inside a polyethylene (B3416737) tube within the loop to induce thrombus formation.
-
Administer 1-Methylnicotinamide (or vehicle control) intravenously.
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After a set period (e.g., 30 minutes), the cotton thread with the thrombus is removed and weighed.
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The anti-thrombotic effect is expressed as the percentage inhibition of thrombus weight compared to the control group.
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Measurement of Nitric Oxide Production in HUVECs
Nitric oxide (NO) production by Human Umbilical Vein Endothelial Cells (HUVECs) can be assessed using the Griess assay, which measures nitrite (B80452), a stable breakdown product of NO.[8][9]
-
Cell Culture: Culture HUVECs to confluence in 96-well plates.
-
Treatment:
-
Wash the cells with a serum-free medium.
-
Treat the cells with different concentrations of 1-Methylnicotinamide or control for a specified time (e.g., 24 hours).
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each sample.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Alternatively, real-time intracellular NO production can be measured using fluorescent probes like DAF-FM diacetate.[10][11]
-
Procedure:
-
Load HUVECs with 5 µM DAF-FM diacetate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with 1-Methylnicotinamide.
-
Monitor the increase in fluorescence intensity over time using a fluorescence microscope or plate reader (excitation ~495 nm, emission ~515 nm).
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Signaling Pathways
Nicotinamide N-Methyltransferase (NNMT) Pathway
NNMT is a key enzyme in the metabolism of nicotinamide. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide and S-adenosylhomocysteine (SAH).[3] This pathway is not only involved in nicotinamide clearance but also plays a role in regulating cellular methylation potential and NAD+ biosynthesis. Dysregulation of NNMT has been implicated in various diseases, including cancer and metabolic disorders.[3]
Caption: The Nicotinamide N-Methyltransferase (NNMT) metabolic pathway.
Prostacyclin Signaling Pathway in Thrombosis
1-Methylnicotinamide has been shown to exert its anti-thrombotic effects by stimulating the production of prostacyclin (PGI2). PGI2 is a potent inhibitor of platelet aggregation. It is synthesized from arachidonic acid via the action of cyclooxygenase (COX) enzymes and prostacyclin synthase. PGI2 then binds to its receptor on platelets, leading to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits platelet activation and aggregation.[12]
Caption: The anti-thrombotic action of 1-Methylnicotinamide via the prostacyclin pathway.
Conclusion
1-Methylnicotinamide-d4 iodide is an indispensable tool for researchers in the fields of pharmacology, metabolomics, and clinical chemistry. Its use as an internal standard enables the reliable quantification of endogenous 1-methylnicotinamide, a metabolite with emerging biological importance. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for scientists and drug development professionals to further investigate the roles of nicotinamide metabolism in health and disease. Future research will likely continue to uncover the therapeutic potential of modulating MNA levels, making the accurate measurement of this metabolite, facilitated by tools like MNA-d4 iodide, increasingly critical.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Nicotinamide methylation and its relation to NAD synthesis in rat liver tissue culture. Biochemical basis for the physiological activities of 1-methylnicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide N‐methyltransferase sustains a core epigenetic program that promotes metastatic colonization in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. exsyncorp.com [exsyncorp.com]
- 6. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of isotope dilution mass spectrometric (ID-MS) method to determine niacin in infant formula, breakfast cereals and multivitamins. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Development of High-Throughput Method for Measurement of Vascular Nitric Oxide Generation in Microplate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits – Archives of Clinical Infectious Diseases [archcid.com]
